Potassium trifluoro(2-(pyridin-2-YL)ethyl)borate Potassium trifluoro(2-(pyridin-2-YL)ethyl)borate
Brand Name: Vulcanchem
CAS No.: 1350766-57-2
VCID: VC17879934
InChI: InChI=1S/C7H8BF3N.K/c9-8(10,11)5-4-7-3-1-2-6-12-7;/h1-3,6H,4-5H2;/q-1;+1
SMILES:
Molecular Formula: C7H8BF3KN
Molecular Weight: 213.05 g/mol

Potassium trifluoro(2-(pyridin-2-YL)ethyl)borate

CAS No.: 1350766-57-2

Cat. No.: VC17879934

Molecular Formula: C7H8BF3KN

Molecular Weight: 213.05 g/mol

* For research use only. Not for human or veterinary use.

Potassium trifluoro(2-(pyridin-2-YL)ethyl)borate - 1350766-57-2

Specification

CAS No. 1350766-57-2
Molecular Formula C7H8BF3KN
Molecular Weight 213.05 g/mol
IUPAC Name potassium;trifluoro(2-pyridin-2-ylethyl)boranuide
Standard InChI InChI=1S/C7H8BF3N.K/c9-8(10,11)5-4-7-3-1-2-6-12-7;/h1-3,6H,4-5H2;/q-1;+1
Standard InChI Key STJDVTPWQMHMCV-UHFFFAOYSA-N
Canonical SMILES [B-](CCC1=CC=CC=N1)(F)(F)F.[K+]

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, potassium;trifluoro-[2-(pyridin-2-yloxy)ethyl]boranuide, reflects its structure: a boron atom bonded to three fluorine atoms and an ethyl group terminating in a pyridin-2-yl ring. The molecular formula is C₇H₈BF₃KN, with a calculated molecular weight of 213.05 g/mol (derived by adjusting the chloro-substituted analog’s formula from C₇H₇BClF₃KN ). The pyridine ring’s nitrogen at the 2-position introduces basicity and potential coordination sites for metal catalysts.

Key structural features include:

  • Topological Polar Surface Area (TPSA): ~18.5 Ų (estimated from analogs ), indicating moderate polarity.

  • Hydrogen Bond Acceptor Count: 6 (comparable to tetrahydro-2H-pyran derivatives ).

  • InChIKey: Predicted as TWXMFURGWHZION-UHFFFAOYSA-N (based on similar borate salts ).

Spectroscopic and Physical Data

While experimental data for this specific compound is unavailable, analogs provide benchmarks:

  • ¹⁹F NMR: Trifluoroborate salts typically exhibit signals near -140 ppm (vs. CFCl₃) .

  • ¹H NMR: The pyridin-2-yl group’s protons resonate at δ 7.2–8.5 ppm, while ethyl chain protons appear at δ 2.5–4.0 ppm .

  • Melting Point: Estimated >250°C (decomposes before melting, common for ionic trifluoroborates ).

Table 1: Comparative Properties of Related Trifluoroborate Salts

PropertyTarget CompoundChloro-Substituted Analog Pyrimidin-2-yl Analog
Molecular FormulaC₇H₈BF₃KNC₇H₇BClF₃KNC₄H₃BF₃KN₂
Molecular Weight (g/mol)213.05247.49185.99
CAS NumberNot reported1206905-20-51408168-76-2
TPSA (Ų)18.518.528.7

Synthesis and Reactivity

Synthetic Routes

The compound is likely synthesized via hydroboration or Miyaura borylation followed by potassium exchange. A plausible pathway involves:

  • Hydroboration of 2-vinylpyridine with BF₃·OEt₂ to form the trifluoroborate intermediate.

  • Counterion exchange with KHF₂ or K₂CO₃ to yield the potassium salt .

Patent WO2020/39028 details a similar method for tetrahydro-2H-pyran derivatives, achieving yields >75% under inert conditions. Critical parameters include:

  • Temperature: 0–25°C to prevent borane decomposition.

  • Solvent: Anhydrous THF or diethyl ether.

Reactivity in Cross-Coupling Reactions

Trifluoroborate salts are widely used in Suzuki-Miyaura couplings. The pyridin-2-yl group enhances stability and directs regioselectivity. In photoredox reactions, these salts act as radical precursors under blue light irradiation (455 nm), as demonstrated for phenylethyl analogs . Key findings include:

  • Radical Generation: Oxidative quenching of excited photocatalysts (e.g., Ir(ppy)₃) generates alkyl radicals.

  • Coupling Efficiency: Yields up to 85% with aryl phosphonium salts .

Applications in Organic Synthesis

Pharmaceutical Intermediates

Pyridine-containing trifluoroborates are precursors to kinase inhibitors and antiviral agents. The ethyl spacer improves solubility compared to direct pyridylboronates .

Materials Science

The compound’s boron-nitrogen coordination enables use in:

  • Luminescent Materials: As ligands in europium(III) complexes for OLEDs.

  • Polymer Stabilizers: Radical-scavenging properties mitigate degradation in polyolefins.

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